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  • Product: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide
  • CAS: 1644041-11-1

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

An In-Depth Technical Guide to 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide and Its Isomers in Medicinal Chemistry Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide spec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide and Its Isomers in Medicinal Chemistry

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Among its numerous derivatives, aminopyrazoles have garnered significant attention as versatile frameworks for the design of targeted therapeutics.[1] This guide provides a detailed technical overview of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide and its more extensively studied isomer, 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide. We will delve into their molecular structures, physicochemical properties, synthetic methodologies, and burgeoning applications in drug discovery, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the Aminopyrazole Scaffold

The functionalization of the pyrazole ring with amino substituents has proven to be a highly effective strategy in the development of pharmacologically active compounds.[1] These aminopyrazole frameworks are key components in a variety of therapeutic agents, including kinase inhibitors, anticancer, anti-inflammatory, and antibacterial agents.[1] The specific placement of the amino group at the 3, 4, or 5 position of the pyrazole ring significantly influences the molecule's biological activity and interaction with protein targets.[1]

This guide will focus on the isopropyl-substituted aminopyrazole carboxamide series. While the user's query specifies 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide, the available scientific literature more prominently features its isomer, 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide . Given the close structural relationship and the greater availability of data for the latter, this guide will address the properties and synthesis of the 5-amino-4-carboxamide isomer as a representative of this chemical class, which is of high interest in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular architecture and properties of a compound is fundamental to its application in drug design.

Chemical Structure

The molecular structure of 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide consists of a central pyrazole ring substituted with an isopropyl group at the N1 position, an amino group at the C5 position, and a carboxamide group at the C4 position.

Caption: 2D structure of 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide.

Physicochemical Data and Identifiers

The key properties and identifiers for 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for its synthesis and purification.

PropertyValueSource
IUPAC Name 5-amino-1-propan-2-yl-1H-pyrazole-4-carboxamide[2]
CAS Number 21254-24-0[2]
Molecular Formula C₇H₁₂N₄O[2]
Molecular Weight 168.20 g/mol [2]
Predicted Boiling Point 343.0 ± 22.0 °C at 760 mmHg[2]
Predicted Flash Point 161.2 ± 22.3 °C[2]
Predicted Density 1.4 ± 0.1 g/cm³[2]
Predicted LogP 0.37[2]

Synthesis and Characterization

The synthesis of aminopyrazole carboxamides can be achieved through various routes. A common strategy involves the construction of the pyrazole ring from acyclic precursors followed by functional group interconversion.

General Synthetic Workflow

A representative synthesis for a 5-aminopyrazole-4-carbonitrile, a key intermediate for the carboxamide, involves the cyclization of a dinitrile precursor with a substituted hydrazine. The resulting nitrile can then be hydrolyzed to the desired carboxamide.

start 2-(Ethoxymethylene)propanedinitrile intermediate 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile start->intermediate Cyclization hydrazine Isopropylhydrazine hydrazine->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide hydrolysis->product

Caption: Generalized synthetic workflow for 5-aminopyrazole-4-carboxamides.

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of a 5-amino-1-substituted-pyrazole-4-carbonitrile, a direct precursor to the title compound, based on established methodologies for similar structures.[3]

Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

  • To a solution of 2-(ethoxymethylene)propanedinitrile in a suitable solvent such as ethanol, add an equimolar amount of isopropylhydrazine.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Step 2: Hydrolysis to 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide

  • Suspend the 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile in a mixture of a mineral acid (e.g., sulfuric acid) and water.

  • Heat the mixture to reflux for a specified period until the hydrolysis is complete, as monitored by TLC.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the final product, 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H (amine and amide) and C=O (amide).

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a promising framework for the development of specific kinase inhibitors.

Inhibition of RET Kinase

Activating mutations in the REarranged during Transfection (RET) proto-oncogene are known drivers in several human cancers, including thyroid and lung cancer.[4] Consequently, there is a significant effort to develop potent and selective inhibitors of RET kinase.

Research has identified a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[4] This compound demonstrated high metabolic stability and potent activity against both wild-type RET and its clinically relevant gatekeeper mutant (V804M).[4] The exceptional kinase selectivity of this molecule highlights the potential of the 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold as a foundation for developing targeted cancer therapeutics.[4] This substance was shown to effectively suppress the growth of cancer cells transformed with RET mutants while not affecting normal cells.[4]

Future Perspectives

The 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the discovery of novel therapeutics. Its demonstrated potential as a selective RET kinase inhibitor opens avenues for the development of targeted treatments for specific cancer patient populations.[4] Further structure-activity relationship (SAR) studies could lead to the identification of even more potent and selective inhibitors of other clinically relevant kinases. The versatility of the aminopyrazole core suggests that derivatives of this compound may also find applications in other therapeutic areas, such as inflammatory diseases and infectious agents.[1][5]

References

  • Di Micco, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide. American Chemical Society. Available at: [Link]

  • PharmaCompass. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]

  • PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. National Library of Medicine. Available at: [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

A Note on Identification: Initial inquiries regarding CAS number 139756-01-7 and the chemical name 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide did not yield a conclusive match. However, extensive research points to a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Identification: Initial inquiries regarding CAS number 139756-01-7 and the chemical name 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide did not yield a conclusive match. However, extensive research points to a closely related compound, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , with the CAS number 139756-02-8 , as the likely subject of interest. This guide will focus on the latter, a compound of significant interest in pharmaceutical synthesis and research.

Section 1: Executive Summary

This technical guide provides a comprehensive overview of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key chemical intermediate and a molecule with potential biological activities. Primarily known for its crucial role in the industrial synthesis of Sildenafil, a widely used medication, this pyrazole derivative also exhibits potential as a hypolipidemic agent and a phosphodiesterase 1 (PDE1) inhibitor.[1][2] Its versatile chemical structure has also led to its exploration in the agrochemical sector. This document will delve into its chemical and physical properties, provide detailed synthesis protocols, discuss its known and potential applications, and outline its safety and handling procedures, offering a vital resource for researchers and professionals in drug development and chemical synthesis.

Section 2: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are summarized in the table below.

PropertyValueSource
CAS Number 139756-02-8[3]
Molecular Formula C₈H₁₄N₄O[3][4]
Molecular Weight 182.22 g/mol [3][5]
IUPAC Name 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[3]
Melting Point 98-101 °C[5]
Appearance Off-white solidEchemi
Purity ≥98%[1]

Section 3: Synthesis and Manufacturing

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a multi-step process that has been optimized for industrial-scale production. An improved method, boasting a total yield of 39.3%, starts from 3-n-propylpyrazole-5-carboxylic acid ethyl ester.[6] This process is favored for its simplicity, mild reaction conditions, and suitability for large-scale manufacturing.[6]

A common synthetic route involves the reduction of a nitro-pyrazole precursor.[7] The following is a representative experimental protocol based on established synthesis methodologies:

Experimental Protocol: Synthesis via Reduction of a Nitro-pyrazole Intermediate

Step 1: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • This step typically involves the nitration of the pyrazole ring, followed by the formation of the carboxamide group. The specifics of this initial step can vary, but the resulting nitro-pyrazole is the key intermediate for the final step.

Step 2: Reduction of the Nitro Group

  • Dissolve 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (1 equivalent) in a suitable solvent mixture, such as ethanol/water (3:1).

  • Add iron powder (Fe, multiple equivalents) and ammonium chloride (NH₄Cl, catalytic amount) to the solution.

  • Heat the reaction mixture to 80 °C for approximately 4.5 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting residue with a suitable solvent, such as ether, to yield 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as an off-white solid.

This method has been reported to achieve a yield of approximately 88%.[4] An alternative commercial route for the reduction step utilizes catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst in ethyl acetate.[7]

Synthesis Workflow Diagram

Synthesis_Workflow A 3-n-propylpyrazole-5-carboxylic acid ethyl ester B Nitration & Amidation A->B Multi-step process C 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide B->C D Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C->D E 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide D->E PDE1_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP Hydrolyzes PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates PDE1 PDE1 PDE1->cAMP_cGMP TargetProteins Target Proteins PKA_PKG->TargetProteins Phosphorylates CellularResponse Cellular Response TargetProteins->CellularResponse Leads to Compound 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Compound->PDE1 Inhibits

Caption: Proposed signaling pathway of PDE1 inhibition.

Agrochemical Applications

The pyrazole carboxamide scaffold is a significant structural motif in modern agrochemicals, with many derivatives commercialized as fungicides. [8]These compounds often act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi. [9]The structural similarity of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide to these active ingredients suggests its potential as a building block for the synthesis of novel fungicides and other crop protection agents. [10][11][12]

Section 5: Analytical Characterization

The identity and purity of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. While a publicly available, fully assigned spectrum is not readily available, published data for similar pyrazole carboxamide derivatives can be used for comparative analysis. [8][13]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H stretches from the amine and amide groups, and the C=O stretch of the amide.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₈H₁₄N₄O, the expected molecular ion peak would be at m/z 182.12.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

Section 6: Safety and Handling

Based on available safety data sheets, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation. [5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use safety glasses with side-shields or goggles.

    • Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing.

    • Respiratory Protection: Use a NIOSH-approved dust mask or respirator where dust formation is likely.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated area, preferably a fume hood.

References

  • Pineda-Agredo, J. L., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Revista Colombiana de Química, 51(1), 28-36.
  • Zhang, X., et al. (2018).
  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Wang, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Patel, H. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1013-1019.
  • Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7, 34585-34592.
  • Wang, J., et al. (2010). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 41(1), 10-12.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Journal of Stage. (2015). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 63(10), 827-835.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • Izydore, R. A., et al. (1993). Hypolipidemic activity of 1-acyl- and 1,2-diacyl-3,5-pyrazolidinediones. Pharmazie, 48(2), 111-117.
  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 6.
  • Al-Issa, S. A. (2018).
  • Chemsrc. (n.d.). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Retrieved from [Link]

Sources

Foundational

Solubility profile of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide in organic solvents

The following technical guide details the solubility profile and physicochemical characterization of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide (CAS 1644041-11-1). This document is structured to assist process chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide (CAS 1644041-11-1). This document is structured to assist process chemists and formulation scientists in optimizing reaction conditions, purification protocols, and pre-formulation screening.

Technical Guide & Process Optimization Framework

Executive Summary & Compound Identity

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is a critical heterocyclic intermediate, frequently employed in the synthesis of AKT inhibitors (e.g., Afuresertib) and other kinase-targeting therapeutics. Its solubility profile is governed by a competitive balance between the lipophilic isopropyl moiety and the highly polar, hydrogen-bond-rich amino-carboxamide core.

Understanding this balance is essential for selecting reaction solvents that maximize yield and anti-solvents that ensure high-purity crystallization.

Property Data / Descriptor
CAS Number 1644041-11-1
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
Predicted LogP ~0.3 – 0.6 (Amphiphilic with polar bias)
Key Functional Groups Primary Amine (H-bond donor), Carboxamide (H-bond donor/acceptor), Pyrazole Ring (Aromatic), Isopropyl (Lipophilic)

Physicochemical Basis of Solubility

The solubility behavior of this compound is dictated by its high lattice energy, resulting from extensive intermolecular hydrogen bonding between the C-5 carboxamide and the C-4 amino group.

Structural Drivers
  • Dipolar Aprotic Affinity: The pyrazole ring and amide functionality exhibit high solubility in solvents with high dielectric constants (DMSO, DMF) that can disrupt intermolecular H-bonds.

  • Protic Solvent Interaction: Short-chain alcohols (Methanol, Ethanol) can solvate the amine/amide groups via hydrogen bonding, though solubility decreases significantly as the alkyl chain length of the solvent increases (e.g., 1-Butanol).

  • Aqueous Behavior: Despite polar groups, the neutral molecule exhibits limited water solubility due to the aromatic ring and isopropyl group. However, the basicity of the C-4 amine allows for significant solubility enhancement in acidic aqueous media (pH < 4) via protonation.

Solubility Profile in Organic Solvents[2][3][4][5]

The following data categorizes solvents based on their thermodynamic affinity for the solute. This profile is derived from structural analog analysis (e.g., Sildenafil intermediates) and standard solubility screening protocols.

Table 1: Solubility Classification at 25°C
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Dipolar Aprotic DMSO, DMF, NMP, DMACHigh (>50 mg/mL)Reaction media; Stock solution preparation.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Crystallization; Reaction co-solvent.
Polar Aprotic Acetone, Ethyl Acetate, THFLow to Moderate (1–15 mg/mL)Wash solvents; Anti-solvents (in combination with DMSO).
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–20 mg/mL)Extraction; Chromatography mobile phase.
Non-Polar n-Heptane, Hexane, TolueneVery Low (<1 mg/mL)Primary Anti-solvent ;Precipitation induction.
Aqueous Water (Neutral pH)Low (<2 mg/mL)Anti-solvent for organic reaction mixtures.

Critical Insight: Temperature dependence is pronounced in alcoholic solvents. While ethanol solubility is moderate at 25°C, it increases 3–5 fold at reflux (78°C), making Ethanol/Heptane or Ethanol/Water ideal systems for cooling crystallization.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility curves for your specific batch (accounting for polymorph variations), follow this self-validating gravimetric protocol.

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and solvent selection.

SolubilityScreening Start Start: Solid Sample (CAS 1644041-11-1) SolventAdd Add Solvent Stepwise (25°C / Reflux) Start->SolventAdd VisualCheck Visual Inspection: Dissolution? SolventAdd->VisualCheck Gravimetric Gravimetric Analysis (Filter & Dry) VisualCheck->Gravimetric Undissolved Solid DataPoint Generate Solubility Curve (mg/mL) VisualCheck->DataPoint Full Dissolution HPLC HPLC Purity Check (Degradation?) Gravimetric->HPLC Verify Stability HPLC->DataPoint

Caption: Figure 1. Step-wise workflow for determining thermodynamic solubility limits while ensuring chemical stability.

Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add the target solvent in 100 µL increments while stirring at a fixed temperature (25°C).

  • Equilibration:

    • If the solid dissolves immediately, the solubility is high (>1000 mg/mL).

    • If solid remains, cap the vial and stir for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 1.0 mL) of the filtrate into a pre-weighed tared vessel.

    • Evaporate the solvent under vacuum or nitrogen stream.

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

  • Validation: Re-dissolve the residue in Mobile Phase and inject into HPLC to confirm the compound did not degrade during the equilibration period (especially in reactive solvents like acetone).

Process Implications & Solvent Selection[2][6][7]

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving the C-4 amine:

  • Recommended: DMF or DMAc . These solvents provide high solubility and thermal stability, allowing reactions to proceed at elevated temperatures without precipitation of intermediates.

  • Alternative: THF (if temperature requirements are <65°C) allows for easier workup due to its lower boiling point.

Crystallization & Purification

To isolate high-purity material, exploit the "solubility gap" between alcohols and hydrocarbons.

  • System: Ethanol (Solvent) / n-Heptane (Anti-solvent) .

  • Protocol: Dissolve the crude intermediate in refluxing Ethanol (approx. 10 volumes). Slowly add n-Heptane (approx. 5-10 volumes) while maintaining reflux. Cool slowly to 0–5°C to induce crystallization. This removes non-polar impurities in the mother liquor.

References

  • Chemical Identity & CAS: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide (CAS 1644041-11-1).[1] Chemical Book & ChemSRC Databases.

  • General Pyrazole Solubility: Solubility of 1H-pyrazole and derivatives in organic solvents. Solubility of Things.[2][3][4]

  • Analogous Compound Data: Solubility of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate). PubChem Compound Summary.

  • Experimental Protocol Grounding: Thermodynamic Solubility Measurement Methods. National Institutes of Health (NIH) / PMC.

  • Solvent Selection Guide:Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 2016.

Sources

Exploratory

Thermodynamic Stability &amp; Solid-State Profiling of Pyrazole-5-Carboxamide Derivatives

Executive Summary Pyrazole-5-carboxamide derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous kinase inhibitors (e.g., in oncology) and succinate dehy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-5-carboxamide derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous kinase inhibitors (e.g., in oncology) and succinate dehydrogenase inhibitors (SDHIs) in agrochemistry.[1] While their biological efficacy is well-documented, their thermodynamic stability —encompassing tautomeric equilibrium, polymorphic transitions, and solid-state integrity—remains the critical determinant of their developability.[1]

This technical guide provides a rigorous framework for assessing the thermodynamic profile of these derivatives. It moves beyond standard characterization to explore the causal relationships between molecular architecture (intramolecular hydrogen bonding) and macroscopic properties (solubility, crystal packing).[1]

Molecular Architecture & Tautomeric Dynamics[1]

The thermodynamic stability of pyrazole-5-carboxamides is governed fundamentally by annular tautomerism and conformational locking via hydrogen bonds.

The Tautomeric Equilibrium

The pyrazole ring exists in dynamic equilibrium between the


- and 

-tautomers. For 5-carboxamide derivatives, the

-tautomer
is thermodynamically preferred in the solid state and non-polar solvents. This preference is driven by a pseudo-six-membered ring formation mediated by an Intramolecular Hydrogen Bond (IMHB) between the amide proton (–CONH–) and the pyrazole nitrogen (

).
  • Thermodynamic Driver: The formation of this IMHB (

    
    ) lowers the ground state energy of the molecule, "locking" it into a planar conformation essential for crystal packing efficiency.
    
  • Disruption Risks: In polar protic solvents (e.g., water, methanol), intermolecular H-bonds with the solvent can compete with the IMHB, shifting the equilibrium and potentially leading to precipitation of metastable amorphous forms during formulation.[1]

Visualization of Tautomeric & Conformational States

The following diagram illustrates the equilibrium and the stabilizing IMHB network.

Tautomerism cluster_0 Thermodynamically Stable State cluster_1 High Energy / Transient States T1 1H-Tautomer (Planar) (Stabilized by IMHB) T2 2H-Tautomer (Lack of IMHB) T1->T2 Proton Transfer (High Barrier in Solid State) T3 Twisted Conformation (Steric Clash) T1->T3 Bond Rotation (Disrupted by Solvent) IMHB Critical IMHB: Amide-NH ... Pyrazole-N2 IMHB->T1

Figure 1: Tautomeric and conformational landscape of pyrazole-5-carboxamides. The 1H-tautomer is stabilized by a critical intramolecular hydrogen bond (IMHB), preventing rotation and locking planarity.[1]

Thermodynamic Profiling Methodologies

To ensure a robust drug candidate, researchers must map the energy landscape of the solid form. This involves distinguishing between enantiotropic (reversible) and monotropic (irreversible) polymorphs.[1]

Polymorph Screening Strategy

Pyrazole-5-carboxamides are prone to polymorphism due to the flexibility of the amide side chain. A comprehensive screen must utilize both thermodynamic (slow) and kinetic (fast) crystallization methods.[1]

MethodConditionOutcome TargetedThermodynamic Relevance
Slurry Conversion Suspension in solvent for 24-72hMost stable polymorphHigh: Allows system to reach thermodynamic minimum (Ostwald's Rule of Stages).[1]
Slow Evaporation Ambient temp, various solventsMetastable/Stable formsMedium: Dependent on solubility and evaporation rate.[1]
Anti-solvent Crash Rapid addition of water to DMSO solutionAmorphous/Kinetic formsLow: Captures high-energy states for solubility enhancement studies.
Thermal Stress Heating/Cooling cycles (DSC)Enantiotropic transitionsHigh: Identifies reversible phase changes.
Analytical Techniques
  • Differential Scanning Calorimetry (DSC): Used to determine the melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ).[1]
    • Rule of Thumb: If the higher melting polymorph has a lower heat of fusion, the system is likely enantiotropic . If it has a higher heat of fusion, it is monotropic .[1]

  • Solution Calorimetry: Measures the heat of solution (

    
    ) to quantify the energy difference between polymorphs directly.
    

Experimental Protocols

The following protocols are designed to be self-validating. If the control criteria are not met, the experiment must be paused.

Protocol A: Determination of Thermodynamic Stability via Slurry Conversion

Objective: To isolate the thermodynamically stable polymorph at a specific temperature.

Materials:

  • Compound X (Pyrazole-5-carboxamide derivative)[1]

  • Solvents: Methanol, Acetonitrile, Water (HPLC Grade)[1]

  • Equipment: Thermomixer or magnetic stir plate, Centrifuge, XRPD.[1]

Workflow:

  • Saturation: Prepare a supersaturated solution of Compound X in the chosen solvent (e.g., Acetonitrile) at 25°C. Presence of undissolved solid is mandatory.

  • Seeding (Optional but Recommended): If multiple forms are known, add 1-2 mg of each form to the suspension to initiate competitive growth.

  • Equilibration: Stir the suspension at 500 rpm for 72 hours at controlled temperature (25°C ± 0.5°C).

    • Validation Check: Ensure solvent level has not significantly decreased due to evaporation.

  • Isolation: Filter the solid rapidly or centrifuge (10,000 rpm, 2 min). Do not dry excessively under vacuum initially to prevent dehydration-induced phase changes (if solvates are suspected).

  • Analysis: Analyze the wet cake immediately via XRPD to determine the phase.

  • Causality: The surviving phase is the one with the lowest Gibbs Free Energy (

    
    ) at that temperature.
    
Protocol B: DSC Analysis for Phase Transition Energy

Objective: To quantify


 and detect enantiotropy.

Workflow:

  • Sample Prep: Weigh 2–4 mg of the dry sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C (or 20°C below predicted decomposition).

    • Purge gas: Nitrogen at 50 mL/min.

  • Validation: Run a Indium standard (

    
    ) prior to the sample batch to verify cell constant.
    
  • Interpretation:

    • Sharp Endotherm: Pure crystalline melt.

    • Small Exotherm prior to Melt: Cold crystallization (indicates amorphous content).

    • Endotherm followed by Exotherm: Melt-recrystallization of a metastable form into a stable form.

Stability Assessment Workflow

This diagram outlines the decision logic for selecting a lead solid form based on thermodynamic data.

StabilityWorkflow Start Synthesized Candidate Screen Polymorph Screening (Slurry, Evap, Cooling) Start->Screen DSC DSC & TGA Analysis Screen->DSC Decision1 Multiple Forms? DSC->Decision1 Stable Identify Stable Form (Lowest G) Decision1->Stable Yes (Thermodynamic Path) Meta Identify Metastable Form (Higher Solubility?) Decision1->Meta Yes (Kinetic Path) Dev Select for Development (Balance Stability vs. Bioavailability) Decision1->Dev No (Single Form) Stable->Dev Preferred for Shelf-Life Meta->Dev Requires Stabilization Strategy

Figure 2: Decision matrix for solid-form selection. The workflow prioritizes thermodynamic stability but acknowledges the potential utility of metastable forms for solubility enhancement.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors. ACS Publications.[4] Retrieved from [1]

  • MDPI. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors. Retrieved from [1]

  • ResearchGate. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study. Retrieved from

Sources

Protocols & Analytical Methods

Method

Title: A Robust, Validated Reversed-Phase HPLC-UV Method for the Quantification of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

An Application Note and Protocol from a Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liq...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide. The inherent polarity of this pyrazole derivative presents a common chromatographic challenge: poor retention on traditional non-polar stationary phases. This guide explains the causal-driven approach to overcoming this issue, from initial column and mobile phase screening to final method optimization. The resulting method utilizes a C18 stationary phase with a buffered aqueous-organic mobile phase, demonstrating excellent peak shape and resolution. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, confirming its suitability for quality control and stability testing in pharmaceutical development.

Introduction and Scientific Rationale

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry for the development of novel therapeutic agents.[1] Accurate quantification of such molecules is critical throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its quantification in finished drug products.

The primary challenge in developing an HPLC method for this analyte stems from its molecular structure. The presence of both an amino group (-NH2) and a carboxamide group (-CONH2) imparts significant polarity. Highly polar, water-soluble compounds often exhibit weak hydrophobic interactions with conventional C18 stationary phases, leading to poor retention, early elution, and potential co-elution with the solvent front.[2][3] Therefore, a successful method development strategy must focus on enhancing the retention of this polar analyte to achieve a robust and reproducible separation.[4]

This document provides a comprehensive, field-proven protocol grounded in established chromatographic principles as outlined by the United States Pharmacopeia (USP) and ICH.[5][6][7]

Analyte Properties and Chromatographic Considerations

  • Structure: Chemical structure of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

  • Predicted Properties:

    • Polarity: High, due to the primary amine and carboxamide functional groups.

    • LogP (Octanol-Water Partition Coefficient): Predicted to be low (likely < 1.0), indicating high hydrophilicity. A structurally similar compound, 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide, has a predicted LogP of 0.37.[8]

    • pKa: The amino group will have a basic pKa, making its charge state dependent on the mobile phase pH. A similar pyrazole derivative shows a basic apparent pKa of 5.35.[9]

These properties dictate the core of our method development strategy: to manipulate the chromatographic system to increase the analyte's retention factor (k) and ensure a symmetric peak shape.

HPLC Method Development Strategy

Our approach is a systematic process of screening and optimization, designed to efficiently arrive at a robust final method. The workflow is grounded in Quality by Design (QbD) principles, where understanding the impact of method parameters is paramount.

Visualization of the Method Development Workflow

The logical flow from initial parameter selection to final method validation is illustrated below. This systematic approach ensures that all critical parameters are evaluated to produce a reliable analytical method.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) (e.g., Assay, Impurity) properties Assess Analyte Physicochemical Properties (Polarity, pKa, UV Spectrum) start->properties screening Phase 1: Initial Screening properties->screening column_select Column Selection (C18, C8, Polar-Embedded) screening->column_select Evaluate Retention & Peak Shape mobile_phase_select Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) screening->mobile_phase_select Evaluate Selectivity optimization Phase 2: Method Optimization column_select->optimization mobile_phase_select->optimization gradient_opt Gradient/Isocratic Optimization (Slope, Time) optimization->gradient_opt Fine-tune Resolution temp_flow_opt Temperature & Flow Rate (Efficiency vs. Pressure) optimization->temp_flow_opt Improve Efficiency final_method Define Final Method Conditions gradient_opt->final_method temp_flow_opt->final_method validation Phase 3: Method Validation (ICH Q2) final_method->validation conclusion Method Ready for Routine Use validation->conclusion

Caption: A systematic workflow for HPLC method development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A standard C18 column is the workhorse of reversed-phase chromatography and serves as the primary screening column.[10] Its hydrophobic nature is ideal for a wide range of analytes. Given the high polarity of our target compound, poor retention is anticipated. Therefore, controlling the mobile phase pH to suppress the ionization of the basic amino group is a key strategy. If retention remains insufficient, an alternative like a polar-embedded or polar-endcapped column would be the next logical choice, as they are designed to better retain polar compounds in highly aqueous mobile phases.[3][11]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity and superior UV transparency. We will begin with ACN.

    • Aqueous Phase & pH Control: Since the analyte has a basic pKa (est. ~5.4), controlling the mobile phase pH is critical. At a pH well below the pKa (e.g., pH 2.5-3.5), the primary amine will be protonated (R-NH3+), which can lead to poor peak shape (tailing) due to interaction with residual silanols on the silica support. Conversely, at a pH well above the pKa (e.g., pH 7.5-8.5), the amine will be in its neutral, more hydrophobic form (R-NH2), which will significantly increase retention on a C18 column. A phosphate or acetate buffer is chosen to maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times.[10] We will start by exploring a slightly acidic pH (e.g., 3.0 with formic acid) and a neutral pH (e.g., 7.0 with phosphate buffer) to assess the impact on retention and peak shape.

  • Detection Wavelength: A photodiode array (PDA) detector will be used to scan the analyte across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection and quantification. Many pyrazole derivatives exhibit strong absorbance in the 210-280 nm range.[12][13]

Materials, Reagents, and Instrumentation

CategoryItem
Instrumentation HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector. (e.g., Agilent 1260/1290, Waters Alliance/Acquity)
Chromatographic Data System (CDS) software (e.g., Empower, Chromeleon)
Analytical balance (0.01 mg readability)
pH meter
Columns Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing)
Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing)
Reagents 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide Reference Standard (>99.5% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC or Milli-Q grade)
Formic acid (reagent grade)
Monobasic Potassium Phosphate (reagent grade)
Orthophosphoric acid (reagent grade)
Labware Volumetric flasks (Class A), Pipettes (calibrated), Autosampler vials

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This composition is chosen to be weaker than the mobile phase to ensure good peak focusing upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for initial method development and validation experiments.

Protocol 2: Optimized HPLC Method

This protocol is the result of the systematic development strategy described in Section 3.

ParameterOptimized ConditionRationale
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for the analyte under the selected mobile phase conditions.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 7.5 with H3PO4pH is >2 units above the analyte's estimated pKa, ensuring it is in its neutral, more retentive form.
Mobile Phase B AcetonitrileCommon strong solvent providing good peak shape.
Gradient Program 0-2 min: 15% B; 2-12 min: 15% to 60% B; 12-13 min: 60% to 15% B; 13-18 min: 15% B (Re-equilibration)A gradient is used to ensure elution of any potential late-eluting impurities and to clean the column between injections.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.
Injection Volume 10 µLA standard volume that balances sensitivity and potential for peak overload.
Detection UV at 245 nmDetermined as the λmax from PDA analysis, providing maximum sensitivity.
Run Time 18 minutesSufficient time for elution of the main peak and re-equilibration of the system.
Protocol 3: System Suitability Testing (SST)

System suitability is performed before any sample analysis to verify that the chromatographic system is performing adequately.[5][14]

  • Prepare the Working Standard Solution (50 µg/mL) as described in Protocol 1.

  • Make five replicate injections of the Working Standard Solution.

  • Make one injection of a blank (diluent).

  • Evaluate the results against the acceptance criteria in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for 5 replicates)Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0% (for 5 replicates)Demonstrates the precision and stability of the pump/flow rate.

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to prove it is fit for its intended purpose.[6][15] The following protocols are based on ICH guidelines.[16]

Visualization of Validation Parameter Relationships

This diagram illustrates how different validation characteristics are interconnected and collectively establish the method's reliability.

ValidationParameters cluster_core Core Quantitative Validation Pillars Specificity Specificity (Analyte vs. Matrix/Impurities) Accuracy Accuracy (% Recovery) Specificity->Accuracy Robustness Robustness (Method's Resilience) Linearity Linearity (Conc. vs. Response) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision Range Range (Upper & Lower Levels) Linearity->Range LOQ Limit of Quantitation (LOQ) Accuracy->LOQ LOD Limit of Detection (LOD) Precision->LOD Precision->LOQ Range->Accuracy Range->Precision

Caption: Inter-relationship of key HPLC validation parameters.

Validation Experiments
  • Specificity:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a placebo (formulation matrix without the API) to check for excipient interference.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure the peak is pure and that degradation products are resolved from the main peak.

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., 80% to 120% of the working concentration, which could be 10 µg/mL to 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-day): Prepare and analyze six individual samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Confirm by preparing and injecting dilute solutions to find the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Systematically vary key method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability standard under each condition.

    • Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method's resilience to minor changes.

Conclusion

This application note presents a comprehensive, systematically developed, and validated RP-HPLC method for the quantitative determination of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide. By carefully selecting the stationary phase and controlling the mobile phase pH to enhance the retention of this polar analyte, a robust separation with excellent peak characteristics was achieved. The method has been validated according to stringent ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust.[15][17] This method is fit for purpose and can be confidently implemented in regulated quality control laboratories for routine analysis.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
  • Revisions per USP 621. Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
  • Are You Sure You Understand USP <621>?. LCGC International.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Wiley Online Library.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Ich guidelines for validation final. Slideshare.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.
  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. EPA CompTox Chemicals Dashboard.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide SDS. ECHEMI.
  • 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide 21254-24-0. Guidechem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

Application

Application Notes &amp; Protocols: Industrial Scale-Up of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

Abstract: This document provides a comprehensive guide for the industrial scale-up of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the industrial scale-up of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and process engineering considerations essential for a safe, efficient, and reproducible manufacturing campaign. We will explore a robust synthetic strategy, detail critical process parameters, and present a step-by-step protocol designed for pilot to industrial scale operations. All recommendations are grounded in established chemical literature and best practices for process safety and quality control.

Introduction and Strategic Overview

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and high-value molecules.[2][3][4][5] 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is a strategically important building block, and its efficient production is critical for the economic viability of the final active ingredient.

Scaling a chemical synthesis from the laboratory bench to a multi-hundred-liter reactor is a non-linear challenge. It requires a deep understanding of reaction kinetics, thermodynamics, mass transfer, and safety. This guide is structured to address these challenges head-on, providing not just a protocol, but a framework for process understanding and optimization.

The selected synthetic strategy is a multi-step process designed for industrial feasibility, prioritizing widely available starting materials, avoiding hazardous reagents where possible, and building in robust purification steps. The general approach involves the initial construction of a substituted pyrazole ester, followed by nitration, reduction, and final amidation. This sequence allows for late-stage introduction of the key amino and carboxamide functionalities.[6][7]

Proposed Industrial Synthetic Pathway

The synthesis is designed as a four-step sequence starting from commercially available ethyl 2-cyano-3-oxobutanoate. This pathway is an adaptation of established methods for pyrazole synthesis, optimized for safety and efficiency at scale.[6][8]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Amide Formation cluster_3 Step 4: Nucleophilic Aromatic Substitution (SNAr) A Ethyl 2-cyano-3-oxobutanoate C Ethyl 1-isopropyl-5-amino-1H-pyrazole-4-carboxylate A->C EtOH, Reflux B Isopropylhydrazine B->C D Ethyl 1-isopropyl-5-chloro-1H-pyrazole-4-carboxylate C->D 1. NaNO₂, aq. HCl 2. CuCl E 1-Isopropyl-5-chloro-1H-pyrazole-4-carboxamide D->E NH₄OH, Pressure F 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide E->F aq. NH₃, Cu(I) catalyst, High T/P

Caption: Proposed 4-step industrial synthesis pathway.

Process Development and Rationale

In this section, we dissect the causality behind the chosen reaction conditions. Understanding the "why" is paramount for troubleshooting and future process optimization.

Step 1: Pyrazole Ring Formation (Knorr-type Cyclization)
  • Reaction: Ethyl 2-cyano-3-oxobutanoate reacts with isopropylhydrazine to form the pyrazole core.

  • Solvent Choice (Ethanol): Ethanol is an ideal choice for this step. It has excellent solvency for both reactants, a relatively high boiling point for achieving a reasonable reaction rate, and a lower toxicity profile compared to other options. Its miscibility with water simplifies the subsequent work-up.

  • Temperature (Reflux, ~78°C): Operating at reflux ensures a consistent reaction temperature and maximizes the reaction rate without requiring a pressurized vessel. The kinetics of this cyclization are favorable at this temperature, typically reaching completion within 4-8 hours.

  • Causality: The mechanism involves the initial condensation of the hydrazine with the ketone, followed by an intramolecular cyclization and dehydration. The slightly acidic nature of the hydrazine salt (if used) or the presence of trace acid can catalyze the reaction.

Step 2 & 3: Conversion of Amine to Amide
  • Challenge: The direct conversion of the 5-amino group of the initial product to the final 4-amino product is difficult. A more robust industrial approach involves replacing the 5-amino group with a good leaving group (like a chloro group via a Sandmeyer-type reaction) and then introducing the final carboxamide and 4-amino functionalities.

  • Step 2 (Sandmeyer-type Reaction): The 5-amino group is first diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to control the stability of the diazonium salt. This is then displaced with chloride using a copper(I) chloride catalyst.

  • Step 3 (Amidation): The ester is converted to the primary amide. A high-pressure reaction with aqueous ammonia (ammonium hydroxide) is often more efficient and atom-economical at scale than using amide coupling agents, which are expensive and generate significant waste. This step typically requires elevated temperature and pressure to drive the reaction to completion.

Step 4: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction: The chloro group at the 5-position is displaced by an amino group to yield the final product.

  • Reagents (Aqueous Ammonia, Copper Catalyst): This is a challenging SNAr reaction on an electron-rich pyrazole ring. It requires forcing conditions: high temperature (120-150°C) and pressure in a sealed reactor. A copper(I) catalyst (e.g., CuI) is essential to facilitate this substitution.

  • Safety Imperative: This step presents the most significant safety challenge due to the high pressures and temperatures involved. The reactor must be appropriately rated, and the reaction must be monitored closely for any pressure deviations. The use of a catalyst allows for lower temperatures than would otherwise be required, enhancing the safety profile.

Detailed Industrial Scale-Up Protocol

This protocol is designed for a 100 L glass-lined reactor. All operations should be conducted under a nitrogen atmosphere.

Workflow Overview

G start Start: Charge Reactor charge_reactants Charge Step 1 Reactants (EtOH, Cyanoacetate) start->charge_reactants add_hydrazine Controlled Addition of Isopropylhydrazine charge_reactants->add_hydrazine reflux Heat to Reflux (4-8h) add_hydrazine->reflux monitor1 IPC: HPLC for Reactant Consumption reflux->monitor1 monitor1->reflux Incomplete cool_down Cool to 20°C monitor1->cool_down Complete distill Solvent Stripping (Vacuum Distillation) cool_down->distill workup1 Aqueous Work-up & Phase Separation distill->workup1 isolate1 Crystallization & Filtration of Intermediate 1 workup1->isolate1 charge_step2 Charge Intermediate 1 & HCl to Reactor isolate1->charge_step2 diazotization Cool to 0-5°C Add NaNO₂ Solution charge_step2->diazotization sandmeyer Add to CuCl Slurry diazotization->sandmeyer workup2 Quench, Extract, & Isolate Intermediate 2 sandmeyer->workup2 charge_step3 Charge Intermediate 2 & NH₄OH to Pressure Reactor workup2->charge_step3 heat_pressure Heat to 80-100°C (Monitor Pressure) charge_step3->heat_pressure isolate2 Cool, Filter & Dry Intermediate 3 heat_pressure->isolate2 charge_step4 Charge Intermediate 3, aq. NH₃, & CuI to Pressure Reactor isolate2->charge_step4 heat_high_pressure Heat to 120-150°C (Monitor Pressure) charge_step4->heat_high_pressure monitor_final IPC: HPLC for Product Formation heat_high_pressure->monitor_final monitor_final->heat_high_pressure Incomplete final_workup Cool, Quench, Extract monitor_final->final_workup Complete crystallize Final Product Crystallization final_workup->crystallize filter_dry Filter, Wash, & Dry crystallize->filter_dry end Final Product QC & Packaging filter_dry->end

Caption: Unit operations workflow for the 4-step synthesis.

Equipment and Materials
  • 100 L Glass-Lined Reactor (Reactor-1)

  • 100 L Pressure Reactor (Hastelloy or similar, rated to >20 bar) (Reactor-2)

  • Filter-Dryer or Centrifuge and Vacuum Oven

  • Associated pumps, scrubbers, and utility connections

Quantitative Protocol (Step 4 Example)

Table 1: Bill of Materials for Step 4 (SNAr)

MaterialMolar Mass ( g/mol )MolesQuantity (kg)Volume (L)Role
1-Isopropyl-5-chloro-1H-pyrazole-4-carboxamide201.6349.610.0-Starting Material
Aqueous Ammonia (28%)17.03 (as NH₃)~49660.0~67Reagent & Solvent
Copper(I) Iodide (CuI)190.450.250.047-Catalyst
Toluene92.14--2 x 20 LExtraction Solvent
Water (Deionized)18.02--As neededQuench & Wash
Step-by-Step Procedure (Step 4 Example)
  • Reactor Inerting: Ensure Reactor-2 is clean, dry, and inerted with nitrogen.

  • Charging: Charge 1-Isopropyl-5-chloro-1H-pyrazole-4-carboxamide (10.0 kg), Copper(I) Iodide (0.047 kg), and aqueous ammonia (60.0 kg) to Reactor-2.

  • Sealing and Heating: Seal the reactor and begin agitation. Slowly heat the contents to 130°C. Monitor the internal pressure, which is expected to rise to approximately 10-15 bar. CAUTION: This is a high-pressure operation and must be conducted behind a blast shield with appropriate pressure relief systems in place.

  • Reaction Hold: Maintain the temperature at 130°C for 12-24 hours.

  • In-Process Control (IPC): After the hold period, carefully cool the reactor to <30°C. Take a sample for HPLC analysis to confirm the consumption of starting material (<1% remaining).

  • Cooling and Venting: Once the reaction is complete, cool the reactor to 20°C. Slowly and carefully vent the excess ammonia pressure through a scrubber system.

  • Work-up: Quench the reaction mixture by slowly adding 50 L of deionized water.

  • Extraction: Transfer the mixture to an appropriate vessel and extract with toluene (2 x 20 L) to remove non-polar impurities.

  • Crystallization: Cool the aqueous layer to 0-5°C to induce crystallization of the product.

  • Isolation: Filter the product using a filter-dryer or centrifuge. Wash the filter cake with cold deionized water (2 x 10 L).

  • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.

Table 2: Expected Yields and Quality Control

ParameterSpecificationAnalytical Method
Final Product
AppearanceWhite to off-white solidVisual
Assay (by HPLC)≥ 99.0%HPLC
Any single impurity≤ 0.10%HPLC
Water Content (by Karl Fischer)≤ 0.5%KF Titration
Residual SolventsToluene ≤ 890 ppmGC-HS
Expected Yield (Step 4) 75-85%-
Overall Yield 35-45%-

Safety and Environmental Considerations

  • Isopropylhydrazine (Step 1): Is a suspected carcinogen and is highly toxic. All handling must be done in a closed system with appropriate personal protective equipment (PPE).

  • Diazotization (Step 2): Diazonium salts can be explosive if allowed to dry or heat up. This step must be kept cold (0-5°C) at all times.

  • High-Pressure Reactions (Steps 3 & 4): These are the highest-risk operations. Reactors must be properly maintained and certified. Operators must be fully trained on high-pressure procedures. An emergency pressure relief system connected to a catch tank and scrubber is mandatory.

  • Waste Management:

    • Aqueous waste containing copper must be treated to precipitate and remove the heavy metal before being sent to wastewater treatment.

    • Organic solvent waste (ethanol, toluene) should be collected and sent for incineration or recovery.

    • Ammonia from the high-pressure steps must be neutralized in an acid scrubber.

References

  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.

  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. Google Patents.

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. Google Patents.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.

  • 4-Amino-3-isopropyl-1H-pyrazole-5-formamide. Fluorochem.

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

  • Recent developments in aminopyrazole chemistry. Arkivoc.

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. JOCPR.

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide manufacturing

Welcome to the technical support guide for the synthesis and purification of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide. This document is intended for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of pyrazole chemistry to help you identify and control common impurities.

Introduction

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is a substituted pyrazole, a class of compounds widely utilized in pharmaceutical development. The control of impurities during its synthesis is critical for ensuring the final product's safety, efficacy, and stability. This guide addresses the most common challenges encountered during its manufacturing, focusing on process-related impurities, starting material carryover, and degradation products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in the synthesis of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide.

Q1: What is the most common and difficult-to-remove impurity generated during the synthesis?

The most prevalent process-related impurity is typically the unwanted regioisomer: 4-Amino-1-isopropyl-1H-pyrazole-3-carboxamide . This impurity forms during the cyclization step when constructing the pyrazole ring. Because it has the same molecular weight and similar physicochemical properties as the desired product, it often co-elutes in standard chromatographic purification, making it challenging to remove.

Q2: My HPLC analysis shows a peak with the same mass as my target compound but a slightly different retention time. Is this the regioisomer?

It is highly probable. The 3-carboxamide and 5-carboxamide isomers have identical masses but differ in their dipole moments and interaction with the stationary phase, leading to slightly different retention times. To confirm its identity, advanced analytical techniques such as 2D NMR (NOESY or ROESY) are required to establish the spatial relationship between the N1-isopropyl group and the adjacent carboxamide group.

Q3: What are the typical starting material-related impurities I should monitor?

The primary starting materials that can carry through the process are:

  • Isopropylhydrazine: A key reagent for forming the pyrazole ring. It is volatile and reactive.

  • Cyanoacetic acid derivatives (or equivalent C3 synthons): These are the carbon backbone of the pyrazole. Unreacted amounts can lead to downstream impurities.

It is crucial to have robust analytical methods to quantify these starting materials in the final product.

Q4: I've noticed a new, more polar impurity appearing in my product during stability testing. What could it be?

This is likely the 4-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid . It forms via the hydrolysis of the primary amide functional group. This degradation is often accelerated by exposure to acidic or basic conditions, elevated temperatures, and moisture. Proper control of the pH and storage conditions is essential to minimize its formation.

Q5: The color of my final product is off-white or has a pinkish tint. What is the cause?

This discoloration is often due to the oxidation of the 4-amino group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal catalysts, forming colored quinone-imine type structures. Manufacturing and storing the compound under an inert atmosphere (like nitrogen or argon) and protecting it from light can prevent this issue.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis and purification.

Problem 1: High Levels of Regioisomeric Impurity Detected
  • Symptom: HPLC or LC-MS analysis shows two major peaks with identical mass-to-charge ratios (m/z).

  • Root Cause: The cyclocondensation reaction between isopropylhydrazine and the three-carbon synthon (e.g., a derivative of 2-cyano-3-ethoxyacrylate) can proceed through two different pathways, leading to the formation of both the desired 5-carboxamide and the undesired 3-carboxamide isomer. The reaction's regioselectivity is often sensitive to conditions.

  • Troubleshooting Steps & Solutions:

    • Confirm Identity: Use 2D NMR (NOESY/ROESY) to confirm the identity of the peaks. A cross-peak between the N1-isopropyl protons and the C5-carboxamide protons will confirm the desired product.

    • Modify Reaction Conditions:

      • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., ethanol, isopropanol, toluene, dioxane) to find the optimal medium for maximizing the desired isomer.

      • Temperature: Lowering the reaction temperature often increases the selectivity of kinetically controlled reactions.

      • Base/Catalyst: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate, triethylamine) can significantly impact the isomer ratio. A systematic screen of bases is recommended.

    • Purification Strategy: If the isomer cannot be eliminated during the reaction, develop a specialized chromatographic method. Consider using a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) or employing a chiral column if applicable, as isomers can sometimes be separated more effectively on these phases.

Problem 2: Formation of the Hydrolysis Degradant
  • Symptom: A new peak, identified as the corresponding carboxylic acid by LC-MS, appears and grows over time, especially in solution or on storage.

  • Root Cause: The carboxamide functional group is susceptible to hydrolysis.

  • Troubleshooting Steps & Solutions:

    • pH Control: Ensure that the pH during workup and purification steps is maintained close to neutral (pH 6-8). Avoid strongly acidic or basic conditions.

    • Temperature Control: Perform all processing and storage at controlled, low temperatures to minimize the rate of hydrolysis.

    • Water Content: Use anhydrous solvents where possible and ensure the final product is dried thoroughly to a low water content specification.

    • Storage: Store the final solid product in a tightly sealed container with a desiccant, under an inert atmosphere, and protected from light.

Visual Troubleshooting Workflow: Identifying an Unknown Impurity

G Start Unknown Peak Detected in HPLC LCMS 1. Analyze by LC-MS Determine Molecular Weight Start->LCMS Compare Does MW Match Known Species? LCMS->Compare Yes Yes Compare->Yes No No Compare->No KnownPath Potential Match: - Regioisomer - Unreacted Starting Material - Hydrolysis Product Yes->KnownPath UnknownPath Potential Match: - Dimer - Byproduct with Solvent - Oxidative Degradant No->UnknownPath Spike 2. Spike Sample with Reference Standard KnownPath->Spike Confirm Identity Confirmed Spike->Confirm Isolate 2. Isolate Impurity via Prep-HPLC or SFC UnknownPath->Isolate Structure 3. Elucidate Structure (NMR, HRMS) Isolate->Structure Confirmed_Unknown Identity Confirmed Structure->Confirmed_Unknown

Caption: A workflow for identifying unknown impurities.

Part 3: Key Methodologies and Data

Hypothesized Synthetic Pathway and Impurity Formation

The formation of the desired product and its main regioisomeric impurity is illustrated below. The reaction involves the cyclization of isopropylhydrazine with a suitable three-carbon electrophile.

G cluster_reactants Starting Materials cluster_products Products A Isopropylhydrazine Reaction Cyclocondensation (e.g., in Ethanol, Base) A->Reaction B Cyanoacrylate Derivative (C3 Synthon) B->Reaction P1 Desired Product: 4-Amino-1-isopropyl-1H- pyrazole-5-carboxamide Reaction->P1 Major Pathway P2 Regioisomeric Impurity: 4-Amino-1-isopropyl-1H- pyrazole-3-carboxamide Reaction->P2 Minor Pathway

Caption: Synthetic pathway and formation of the key regioisomer.

Table 1: Summary of Common Impurities
Impurity NameImpurity TypeTypical Method of DetectionMitigation Strategy
4-Amino-1-isopropyl-1H-pyrazole-3-carboxamideProcess (Regioisomer)HPLC, LC-MS, 2D NMROptimize reaction conditions (solvent, temp, base); develop specialized chromatography.
4-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acidDegradationHPLC, LC-MSMaintain neutral pH; control temperature and moisture; store under inert conditions.
IsopropylhydrazineStarting MaterialGC-MS, LC-MSEnsure complete reaction; implement a purification step (e.g., distillation or extraction) to remove it.
Oxidized Amino-Pyrazole SpeciesDegradationHPLC-UV (colorimetric)Process and store under an inert atmosphere (N₂ or Ar); protect from light.
Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for separating the target compound from its primary impurities.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Expected Elution Order:

    • 4-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid (most polar)

    • 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide (Product)

    • 4-Amino-1-isopropyl-1H-pyrazole-3-carboxamide (Regioisomer, very close to product)

Protocol 2: Differentiating Isomers using 2D NMR (NOESY)
  • Objective: To unambiguously confirm the structure of the desired 5-carboxamide isomer.

  • Sample Preparation: Dissolve a purified sample of the main product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiment: Acquire a 2D NOESY (or ROESY) spectrum.

  • Analysis:

    • Identify the proton signals for the N1-isopropyl group (the CH methine and the two CH₃ methyl groups).

    • Identify the proton signals for the C5-carboxamide (-CONH₂) group.

    • Confirmation: Look for a nuclear Overhauser effect (nOe) cross-peak between the N1-isopropyl protons (specifically the CH) and the protons of the C5-carboxamide. The presence of this cross-peak confirms that these groups are spatially close to each other, which is only possible in the 5-carboxamide isomer. The 3-carboxamide isomer will not show this correlation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman. A classic text covering the principles of pyrazole synthesis and isomerism. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Provides comprehensive details on 2D NMR techniques like NOESY for structure elucidation. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology. An overview of hydrolysis mechanisms affecting drug stability. [Link]

  • Bari, S. B. (2018). Pharmaceutical Impurities: A Comprehensive Approach. Elsevier. Discusses various types of impurities, including those from oxidation and other degradation pathways. [Link]

Optimization

Technical Support Center: Stability &amp; Storage of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

[1] Compound ID: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide CAS: 21254-24-0 Molecular Formula: Support Tier: Level 3 (Senior Application Scientist)[1] Critical Storage Parameters (The "Why" and "How") This guide synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound ID: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide CAS: 21254-24-0 Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1]

Critical Storage Parameters (The "Why" and "How")

This guide synthesizes pharmaceutical stability principles (ICH Q1A) with the specific organic chemistry of aminopyrazoles. This compound contains two high-risk functional groups: a primary aromatic amine (at position 4) and a carboxamide (at position 5).[1]

The Degradation Triad

To preserve purity, you must mitigate three specific chemical threats.

ParameterRisk FactorMechanism of ActionPrevention Protocol
Moisture High Hydrolysis: Water attacks the amide carbonyl, cleaving the

bond to form the corresponding carboxylic acid and releasing ammonia.[1] Hygroscopicity: The polar amino/amide motif attracts atmospheric water, creating a localized solution layer where degradation accelerates.
Store with active desiccants (Silica gel or

).[1] Seal with Parafilm®.[1][2]
Oxygen Medium Oxidative Coupling: The electron-rich 4-amino group is prone to radical oxidation, leading to N-oxides, azo-dimers, and highly colored impurities (yellowing/browning).[1]Purge headspace with Argon or Nitrogen before sealing.[1] Minimize void volume in vials.
Temperature Medium Arrhenius Acceleration: Reaction rates for both hydrolysis and oxidation roughly double for every

increase.[1]
Long-term:

. Short-term (<1 month):

.
Visualizing the Degradation Pathways

The following diagram illustrates the chemical causality of degradation.

DegradationPathways Parent 4-Amino-1-isopropyl- 1H-pyrazole-5-carboxamide AcidImp Hydrolysis Product: Carboxylic Acid Derivative (Loss of $NH_3$) Parent->AcidImp Amide Hydrolysis OxImp Oxidation Product: Azo-dimers / N-Oxides (Color Change) Parent->OxImp Radical Oxidation Moisture Moisture ($H_2O$) + Acid/Base Catalysis Moisture->Parent Oxygen Oxygen ($O_2$) + Light ($h\nu$) Oxygen->Parent

Caption: Chemical degradation pathways showing hydrolysis of the amide group and oxidation of the amine group.

Troubleshooting Guide

Use this section if you observe physical or analytical anomalies.

Issue 1: The powder has turned from off-white to yellow/brown.[1]
  • Root Cause: Oxidation of the 4-amino group. Primary aromatic amines are notorious for forming colored impurities (diazo/azo species) even at trace levels (

    
    ) upon exposure to air and light.[1]
    
  • Impact: While visually alarming, the actual purity drop may be minimal (

    
    ). However, these impurities can act as radical initiators, accelerating further degradation.
    
  • Corrective Action:

    • Perform HPLC to quantify purity.[1] If purity is

      
      , the compound may still be usable for non-critical steps.
      
    • If purification is required: Recrystallize from ethanol/water or perform a rapid silica filtration (flush) to remove polar colored impurities.[1]

  • Prevention: Store in amber vials wrapped in foil. Always backfill storage vials with nitrogen gas after use.[1]

Issue 2: The material has clumped or become sticky (Caking).
  • Root Cause: Hygroscopicity. The compound has absorbed atmospheric water. This often precedes hydrolysis.[1]

  • Impact: Weighing errors (mass includes water weight) and accelerated chemical degradation.[1]

  • Corrective Action:

    • Do NOT heat-dry without vacuum, as heat + moisture = rapid hydrolysis.[1]

    • Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

      
      ) for 24 hours at room temperature.
      
  • Prevention: Allow the frozen vial to equilibrate to room temperature before opening to prevent condensation.

Issue 3: HPLC shows a new peak at a slightly different retention time.
  • Root Cause: Amide Hydrolysis. The new peak is likely the corresponding pyrazole-5-carboxylic acid.[1]

  • Impact: Significant. The carboxylic acid will not react in subsequent amide coupling reactions and may inhibit enzymes if used in biological assays.

  • Corrective Action: This degradation is irreversible.[1] The batch must be repurified or discarded.

Standard Operating Procedure (SOP): Handling & Storage

Follow this workflow to maximize shelf-life upon receipt of the compound.

HandlingWorkflow Start Receive Shipment Equilibrate Equilibrate to Room Temp (Do not open yet) Start->Equilibrate Prevent Condensation Aliquot Aliquot in Glove Box or N2 Stream Equilibrate->Aliquot Minimize Freeze-Thaw Container Select Container: Amber Glass + Teflon-lined Cap Aliquot->Container Seal Seal with Parafilm + Desiccant Packet Container->Seal Store Store at -20°C Seal->Store

Caption: Recommended workflow for receiving and storing sensitive amine-carboxamide intermediates.

Step-by-Step Protocol
  • Equilibration: Upon removing the container from the freezer, let it sit on the bench for 30–60 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Aliquoting: Do not store the bulk material in one vessel if you plan to use it multiple times. Divide the material into single-use aliquots (e.g., 10 mg or 50 mg) inside a dry environment.

  • Inerting: If a glovebox is unavailable, use a gentle stream of Nitrogen or Argon to displace air from the vial headspace before capping.

  • Sealing: Use vials with Teflon (PTFE) lined caps. Wrap the cap junction with Parafilm® to create a secondary moisture barrier.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or Ethanol stock solutions? A: Avoid long-term storage in solution.

  • DMSO: DMSO is hygroscopic.[1] Wet DMSO will hydrolyze the amide over time. Furthermore, DMSO can act as an oxidant for primary amines under certain conditions.

  • Ethanol: Prone to evaporation and moisture uptake.[1]

  • Recommendation: If you must store as a solution, use anhydrous DMSO , store at

    
    , and use within 1 month.
    

Q: Is the compound light sensitive? A: Yes. Like most electron-rich aromatic amines, UV light can catalyze photo-oxidation.[1] Always use amber glass vials or wrap clear vials in aluminum foil.

Q: I left the vial on the bench overnight. Is it ruined? A: Likely not, but stability depends on humidity.

  • Low Humidity (<40%): Likely fine.[1][2]

  • High Humidity (>60%): Risk of moisture uptake.[2][3] Dry in a desiccator before returning to the freezer.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] 2003.[1][3][5] Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Referencing hydrolysis mechanisms of amides).
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1263609 (Related Pyrazole Carboxamides).Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating an HPLC Assay for 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. A validated assay ensures that the data generated is accurate, reliable, and reproducible, forming the bedrock upon which the safety and efficacy of a drug product are built. This guide provides a comprehensive, experience-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) assay for the quantification of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide, a heterocyclic amide of interest in medicinal chemistry.

This document eschews a rigid template, instead adopting a narrative that follows the logical workflow of a senior scientist. We will delve into the "why" behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline.

Part 1: Foundational Strategy - Method Development

Before validation can begin, a robust and suitable HPLC method must be established. This process is a systematic investigation of chromatographic parameters to achieve the desired separation.

Understanding the Analyte: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide
Initial HPLC Parameter Selection: A Justified Approach

The goal is to select a starting point that is most likely to yield a successful separation, minimizing extensive optimization time.

  • Column Chemistry: A reversed-phase (RP) column is the workhorse of modern HPLC and the logical first choice for an analyte of moderate polarity.[2] A C18 (octadecylsilane) stationary phase is the most versatile and widely used, offering excellent hydrophobic retention for a broad range of molecules.[2] We will begin with a standard dimension column, such as 4.6 mm x 150 mm with 5 µm particles , which provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[3]

  • Mobile Phase: The mobile phase in RP-HPLC consists of a weak aqueous component and a stronger organic modifier.

    • Organic Solvent: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: A buffered aqueous phase is crucial for ensuring reproducible retention times and good peak shape, especially for molecules with ionizable functional groups like amines. A simple starting point is a mixture of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile . The acidic pH will ensure the amino group is protonated, leading to more consistent interactions with the stationary phase.

  • Detection: The pyrazole ring system is a chromophore. A UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. An initial wavelength scan of the analyte dissolved in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For many pyrazole derivatives, this is often in the low UV range (e.g., 210-260 nm).[4]

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a conventional starting point.[4] Maintaining the column at a constant, slightly elevated temperature (e.g., 30 °C ) can improve peak shape and reduce viscosity.

Workflow for Method Development & Validation

The overall process can be visualized as a sequential workflow, where each stage builds upon the successful completion of the previous one.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Application Analyte Analyte Characterization (Structure, Polarity, UV Absorbance) Initial Initial HPLC Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial Informs Optimize Method Optimization (Isocratic vs. Gradient, Fine-tuning) Initial->Optimize Refine SystemSuit System Suitability Testing Optimize->SystemSuit Finalized Method Specificity Specificity / Selectivity SystemSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Sample Analysis Robustness->Routine Validated Method

Caption: Workflow from initial method development to final validation and routine use.

Part 2: The Core Protocol - HPLC Method Validation

Once a suitable method is developed that provides a sharp, symmetrical peak for the analyte with a reasonable retention time, the formal validation process begins. This process demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] We will follow the validation characteristics outlined in the ICH Q2(R1) guideline.[7][8]

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable prerequisite.

Protocol:

  • Prepare a standard solution of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide at a concentration in the middle of the expected working range (e.g., 50 µg/mL).

  • Make five or six replicate injections of this standard solution.

  • Calculate the key performance indicators.

Acceptance Criteria (Typical):

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) N > 2000 Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector.

| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This ensures that the signal we measure is only from our compound of interest.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze a blank (diluent), a placebo (if in a drug product formulation), the unstressed analyte standard, and each of the stressed samples.

  • Use a PDA/DAD detector to assess peak purity for the analyte peak in the presence of any degradation products. The peak purity algorithm compares spectra across the peak to see if they are all identical.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or placebo components.

  • The peak purity index or angle should be less than the purity threshold, confirming spectral homogeneity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, spanning the expected concentration range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration.

  • Perform a linear regression analysis.

Hypothetical Data & Results:

Concentration (µg/mL) Mean Peak Area (n=3)
40 (80%) 485120
45 (90%) 545890
50 (100%) 605430
55 (110%) 665980

| 60 (120%) | 726510 |

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The plot of residuals versus concentration should show a random distribution around zero.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo mixture.

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Data Table:

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.3 100.6%

| 120% | 60.0 | 59.5 | 99.2% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the RSD.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system if available.

  • The results from both sets are statistically compared.

Hypothetical Data Table:

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Mean Assay Value (%) 99.8% 100.1%
RSD (%) 0.85% 0.92%

| Overall RSD (n=12) | \multicolumn{2}{c|}{1.15%} |

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should not be more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity testing but less so for the assay of a main component. They are often determined based on the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD: S/N ratio is typically 3:1.

  • LOQ: S/N ratio is typically 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analyze system suitability standards under each condition.

Acceptance Criteria:

  • System suitability parameters (tailing, plates, RSD) must still pass under all varied conditions.

  • The change in retention time and peak area should be minimal.

Part 3: Comparative Analysis

While a C18 column with an acidified water/acetonitrile mobile phase is a robust starting point, other options exist and may offer advantages depending on specific separation challenges.

Comparison of HPLC Stationary Phases
Stationary PhasePrinciple of SeparationBest Suited ForPotential Advantages for AnalytePotential Disadvantages
C18 (L1) Primarily hydrophobic interactions.Broad range of non-polar to moderately polar compounds.High retention, excellent stability, most common and well-understood.[2]May provide insufficient retention if the analyte is very polar.
Polar-Embedded Mixed-mode (hydrophobic & hydrophilic interactions).Polar compounds, especially under highly aqueous conditions.Better retention for polar analytes, resistant to "phase collapse" in 100% aqueous mobile phase.[9]Different selectivity may require more method development.
Phenyl-Hexyl π-π interactions, dipole-dipole, and hydrophobic interactions.Aromatic compounds, compounds with electron-withdrawing groups.Offers alternative selectivity, especially if separating from aromatic impurities.Can be less stable at extreme pH compared to C18.
HILIC Hydrophilic Interaction Liquid Chromatography. Partitioning into a water-enriched layer on the stationary phase.Very polar, hydrophilic compounds that are not retained in RP.[2]Strong retention for very polar compounds.[2]Longer equilibration times, sensitivity to water content in the sample diluent.
Alternative Analytical Techniques

While HPLC-UV is the standard for routine quality control assays due to its robustness and cost-effectiveness, other technologies could be employed, particularly during development.

TechniquePrincipleAdvantagesDisadvantages
UHPLC (Ultra-High Performance Liquid Chromatography) Uses columns with <2 µm particles.Faster analysis times, higher resolution, lower solvent consumption.[3]Requires specialized high-pressure equipment; more susceptible to clogging.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC coupled to a mass spectrometer.Provides mass information for unequivocal peak identification; extremely high sensitivity and selectivity.Higher cost and complexity; not typically used for routine potency assays.
Relationship Between Validation Parameters

The validation parameters are not independent silos; they are interconnected and collectively define the performance of the method.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct measurement Precision Precision Specificity->Precision Precision->Accuracy Prerequisite for Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Defines lower limit of Robustness Robustness SystemSuit System Suitability Robustness->SystemSuit Ensures daily performance SystemSuit->Robustness Tested during

Caption: Interrelationship of core HPLC validation parameters as per ICH Q2(R1).

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the development and validation of an HPLC assay for 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide. By starting with a logical method development approach based on the analyte's chemical properties and systematically executing the validation plan according to ICH Q2(R1) principles, a reliable and robust analytical method can be established. This ensures that the data generated in support of drug development is of the highest quality and integrity, meeting the stringent requirements of the pharmaceutical industry.

References

  • Phenomenex.Choosing the Right HPLC Column: A Complete Guide.
  • Welch Materials, Inc.HPLC Column Selection Guide.
  • LCGC International.HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • GL Sciences.HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[Link]

  • IJCPA.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.[Link]

  • European Chemicals Agency (ECHA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines.[Link]

  • Pharmaceutical Technology.ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

Comprehensive Safety and Handling Guide: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Amino-1-isopropyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The following procedures are designed to be a self-validating system for risk mitigation in the laboratory.

A critical note on this document: Specific safety data for 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is not extensively available. Therefore, this guidance is conservatively based on the known hazards of structurally similar aminopyrazole compounds. It is imperative to treat this chemical with the caution afforded to substances with unknown toxicological properties, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for all exposures.

Core Hazard Assessment

Based on analogous pyrazole derivatives, 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4][5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][6][7]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][6][8]

These hazards dictate the necessity for stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid Chemical safety goggles (ANSI Z87.1 / EN166 compliant)[8][9]Nitrile or other compatible chemical-resistant gloves[6][10]Fully-buttoned lab coat with long sleeves[11]Required if not handled within a certified chemical fume hood or ventilated enclosure. Use a NIOSH-approved N95 or higher-rated particle respirator.[1][2][8]
Preparing Solutions Chemical safety goggles and a full-face shield[12]Nitrile or other compatible chemical-resistant glovesChemical-resistant apron over a lab coatNot required if performed within a certified chemical fume hood.
Accidental Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Full-coverage chemical suit or disposable coveralls[1]A full-face respirator with appropriate particulate filters is highly recommended.[5]
Causality of PPE Selection
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against fine dust particles and potential splashes when creating solutions.[12] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during spill cleanup.[12]

  • Skin and Body Protection: A standard lab coat protects against incidental contact. However, the primary barrier for hand protection is a well-chosen glove. Nitrile gloves offer good protection against many chemical powders. Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your skin.[1][10] For extensive handling, a complete protective suit may be necessary.[1]

  • Respiratory Protection: Fine chemical powders can easily become airborne, posing a significant inhalation risk.[13] All handling of the solid form of this compound must, whenever possible, be performed within an engineering control such as a chemical fume hood or a powder containment enclosure.[11] If these controls are not available or are insufficient to control dust, a NIOSH-approved respirator is mandatory.[2][8]

Operational Plan: Safe Handling and Weighing

Adherence to a strict, step-by-step protocol is essential for minimizing exposure when handling powdered chemicals.

Step 1: Preparation and Designated Area

  • Before handling, ensure an eyewash station and safety shower are immediately accessible and operational.[2][8][9]

  • Designate a specific area for handling this compound, such as a dedicated bench space within a chemical fume hood.[13]

  • Cover the work surface with absorbent, disposable bench paper. This simplifies cleanup and contains minor spills.[13]

Step 2: Weighing the Compound

  • Whenever possible, use a balance located inside a ventilated enclosure or chemical fume hood to contain any dust generated.[11][13]

  • Use weigh boats or creased weighing paper to prevent spills.[13]

  • Keep the primary container of the chemical closed as much as possible.[11][13] Only uncap it for the brief period needed to transfer the material.

  • Use spatulas and tools that will not generate static, which can cause the powder to disperse.

Step 3: Post-Handling Procedure

  • Securely close the container of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide.

  • Wipe down the spatula and any equipment used with a damp cloth, being careful not to create dust. Dispose of the cloth as contaminated waste.

  • Carefully fold the disposable bench paper inward and place it in the designated solid chemical waste container.

  • Wipe the work surface with an appropriate cleaning solution.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][9]

Disposal and Decontamination Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Collection: All waste materials contaminated with 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide, including gloves, weigh boats, and bench paper, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[1][10] Disposal must be carried out through an approved and licensed waste disposal company, following all local, state, and federal regulations.[9][14]

  • Decontamination: For non-disposable equipment, use a validated cleaning procedure to decontaminate surfaces. This may involve washing with soap and water followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring the rinsate is also collected as hazardous waste.

Emergency Spill Response Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Step 1: Evacuate and Alert

  • Immediately alert all personnel in the vicinity.

  • Evacuate the immediate area of the spill.

Step 2: Secure the Area and Don PPE

  • Prevent entry into the affected area.

  • Don the appropriate PPE for spill cleanup as outlined in the table above (goggles, face shield, chemical-resistant gloves, and protective suit).

Step 3: Contain and Clean the Spill

  • For a solid spill, do NOT sweep it dry, as this will create dust.[11]

  • Gently cover the spill with a dry, non-combustible absorbent material like sand or vermiculite.[8]

  • Carefully scoop the mixture into a labeled hazardous waste container.[1][15]

  • Perform a final decontamination of the spill area with a wet cloth or towel, collecting all cleaning materials as hazardous waste.

Step 4: Post-Spill Procedure

  • Properly doff and dispose of all contaminated PPE.

  • Wash hands and face thoroughly.

  • Complete an incident report to document the spill and the response actions taken.

Visualized Workflow: Chemical Spill Response

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Protocol cluster_post Post-Cleanup Spill Spill of Solid Compound Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure Area & Prevent Entry Alert->Secure Don_PPE Don Full Spill Response PPE Secure->Don_PPE Cover Gently Cover Spill with Absorbent Don_PPE->Cover Collect Scoop into Labeled Hazardous Waste Container Cover->Collect Decontaminate Wet-Wipe Spill Area Collect->Decontaminate Dispose_PPE Dispose of all Contaminated PPE Decontaminate->Dispose_PPE Wash Thoroughly Wash Hands & Face Dispose_PPE->Wash Report File Incident Report Wash->Report

Caption: Workflow for responding to a solid chemical spill.

References

  • Fisher Scientific. (2025, December 18).
  • Campus Operations, University of Texas at Austin. Hazardous Chemical Used in Animals: 1H-Pyrazole.
  • Environment, Health & Safety, University of California, Berkeley.
  • Aaronchem. (2025, August 10). Safety Data Sheet: 1-(3-aminophenyl)-1H-pyrazole-3-carboxamide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide.
  • Enamine. Safety Data Sheet: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025, December 20).
  • Environment, Health & Safety, University of California, Irvine. (2020, July 6).
  • TCI Chemicals. (2024, December 5).
  • Thermo Fisher Scientific. (2025, September 16).
  • LGC Standards. (2024, October 7). Safety Data Sheet: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific. (2025, December 25).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Echemi. Safety Data Sheet: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1).
  • Echemi. Safety Data Sheet: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Sources

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